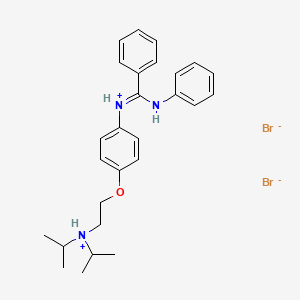
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzamidine core with diisopropylamino and phenyl groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(diisopropylamino)ethanol with p-nitrophenol to form 2-(diisopropylamino)ethoxyphenol. This intermediate is then reacted with phenyl isocyanate to produce N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenylurea. Finally, the urea derivative undergoes a reaction with benzamidine hydrochloride in the presence of a suitable base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Diisopropylamino)ethyl)-2-(2-methoxyphenoxy)-2-phenylacetamide hydrochloride
- N,N-Diisopropylethylamine
- 2-(Diisopropylamino)ethanol
Uniqueness
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diisopropylamino and phenyl groups makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
80784-94-7 |
|---|---|
Molekularformel |
C27H35Br2N3O |
Molekulargewicht |
577.4 g/mol |
IUPAC-Name |
2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C27H33N3O.2BrH/c1-21(2)30(22(3)4)19-20-31-26-17-15-25(16-18-26)29-27(23-11-7-5-8-12-23)28-24-13-9-6-10-14-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
InChI-Schlüssel |
CLKGPHCARRSXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


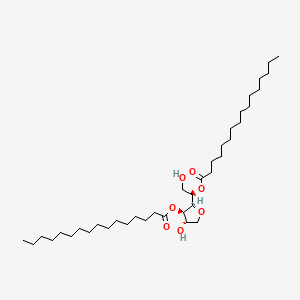
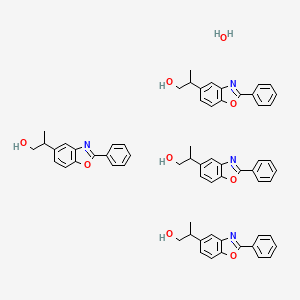
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
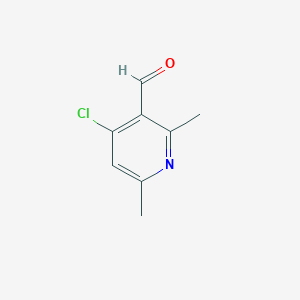
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
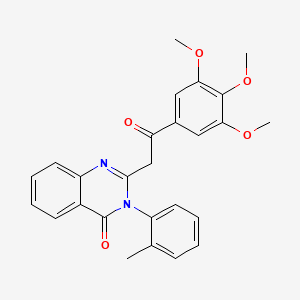
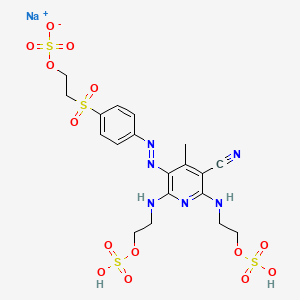
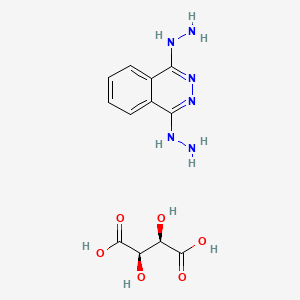
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
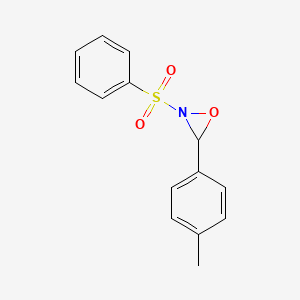
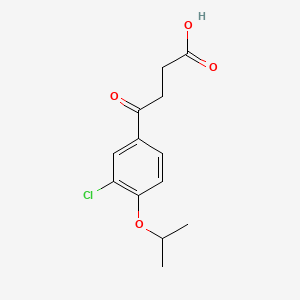
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
